molecular formula C23H27N3OS B11588585 (5Z)-3-cyclohexyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11588585
M. Wt: 393.5 g/mol
InChI Key: NPQHGPJAVYKUOS-STZFKDTASA-N
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Description

(5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of cyclohexyl, pyrrole, and imidazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole, which can be synthesized via a Paal-Knorr synthesis.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Imidazolidinone Formation: The imidazolidinone ring can be formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Final Assembly: The final step involves the condensation of the pyrrole and imidazolidinone intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOIMIDAZOLIDIN-4-ONE
  • **(5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-OXOIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. This combination may impart unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H27N3OS

Molecular Weight

393.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H27N3OS/c1-15-9-11-20(12-10-15)25-16(2)13-18(17(25)3)14-21-22(27)26(23(28)24-21)19-7-5-4-6-8-19/h9-14,19H,4-8H2,1-3H3,(H,24,28)/b21-14-

InChI Key

NPQHGPJAVYKUOS-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=S)N3)C4CCCCC4)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N3)C4CCCCC4)C

Origin of Product

United States

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